N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,4-difluoroaniline
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Scientific Research Applications
Synthesis and Reactivity
N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,4-difluoroaniline, as part of the benzotriazole chemical family, is involved in various synthesis and reactivity studies. It's primarily utilized in the synthesis of N-substituted thiazolidines, dihydrobenzothiazoles, and tetrahydroquinazolines, showcasing its versatility in chemical reactions. Katritzky et al. (2002) and Singh et al. (2002) outlined the preparation of these compounds through reactions with benzotriazole and formaldehyde, demonstrating the compound's reactivity with organozinc derivatives and Grignard reagents, leading to N,N'-unsymmetrically substituted products in high yields Katritzky, Singh, & He, 2002 Katritzky, Singh, & He, 2002.
Structural Studies
Structural studies of N-(1H-1,2,3-benzotriazol-1-ylmethyl)phthalimide revealed the planarity of benzotriazole and isoindole units and their dihedral angle, indicating weak C—H⋯O intramolecular hydrogen bonding stabilizing the molecular conformation. Such detailed structural insights provided by Wang, Jian, & Liu (2008) are crucial for understanding the compound's interaction and behavior in various applications Wang, Jian, & Liu, 2008.
Coordination Chemistry
The compound has shown its utility in coordination chemistry, particularly in forming complexes with metal ions, as demonstrated by Attandoh, Ojwach, & Munro (2014). They reported the formation of complexes with ZnII and CuII carboxylates, which are active catalysts for ring-opening polymerisation of ϵ-caprolactone, indicating its potential in catalysis and polymer chemistry Attandoh, Ojwach, & Munro, 2014.
Chemical Modification and Reactivity
The versatility of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,4-difluoroaniline is further highlighted through its involvement in chemical modifications and reactivity studies. Locher (2000) demonstrated its ability to undergo cyclisation and nucleophilic substitution, leading to various N-substituted derivatives, indicating its potential as a stable precursor for further chemical transformations Locher, 2000.
properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-2,4-difluoroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N4/c14-9-5-6-11(10(15)7-9)16-8-19-13-4-2-1-3-12(13)17-18-19/h1-7,16H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIYSHBAGFYQCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CNC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,4-difluoroaniline |
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